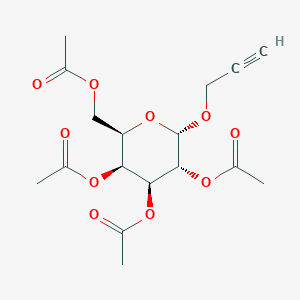

1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose

Overview

Description

“1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” is a chemical compound that belongs to the family of galactoside derivatives. It is widely employed in the biomedical realm and serves as an invaluable foundation for diverse pharmaceutical innovations and investigative pursuits .

Synthesis Analysis

The synthesis of this compound involves the use of propargyl alcohol in the presence of boron trifluoride etherate . The propargyl function in organic synthesis is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Molecular Structure Analysis

The molecular formula of this compound is C18H22O10 and it has a molecular weight of 386.353 . It exhibits a remarkable and distinctive molecular arrangement .Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . It is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Scientific Research Applications

Glycosylation Studies

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside serves as a valuable substrate for glycosylation reactions. Researchers use it to investigate glycan modifications, including the attachment of galactose moieties to proteins, lipids, and other biomolecules. By studying glycosylation patterns, scientists gain insights into cellular processes, protein function, and disease mechanisms .

Chemical Biology

In chemical biology, this compound plays a crucial role in designing and synthesizing glycoconjugates. Researchers can selectively modify proteins or peptides by introducing the propargyl group at specific glycosylation sites. These modified glycoconjugates are useful for studying protein-protein interactions, cell signaling, and drug development .

Click Chemistry

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside is commonly employed in click chemistry reactions. The alkyne functionality (propargyl group) allows for efficient coupling with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This click reaction enables the creation of bioorthogonal conjugates for labeling and imaging biological molecules .

Drug Delivery Systems

Researchers explore the use of this compound in developing drug delivery systems. By attaching therapeutic agents to the galactose moiety, they can target specific cells expressing galactose receptors (such as hepatocytes). This targeted drug delivery approach enhances drug efficacy while minimizing off-target effects .

Carbohydrate-Based Vaccines

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside contributes to the synthesis of carbohydrate-based vaccines. Scientists can conjugate it to immunogenic carriers, creating glycoconjugate vaccines. These vaccines mimic pathogen-specific glycan structures, eliciting an immune response against infectious agents .

Neurodegenerative Disease Research

Given the role of glycans in neurodegenerative disorders, researchers investigate the impact of glycosylation on protein aggregation and neuronal function. Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside provides a tool for studying glycan-mediated processes in diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Future Directions

The propargyl group, which is a key component of this compound, has seen remarkable progress in both its synthesis and application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates over the last decade . This suggests that “1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” and similar compounds may continue to play a significant role in the field of organic synthesis in the future .

Mechanism of Action

Target of Action

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside is primarily used as a substrate for enzymes involved in carbohydrate metabolism and glycosylation processes . These enzymes play a crucial role in the synthesis of glycolipids and glycosphingolipids, which are important components expressed at the cell surface .

Mode of Action

The propargyl function in this compound is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives . This interaction with its targets leads to the successful construction of quinoline-based glycoconjugates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of glycolipids and glycosphingolipids . These lipids play numerous roles in biological processes such as immunity and cell signaling, as well as structural roles . They form the backbone of both prokaryotic and eukaryotic cell membranes .

Result of Action

The molecular and cellular effects of the compound’s action involve the synthesis of different triazole or isoxazole derivatives . These derivatives can be used in the construction of quinoline-based glycoconjugates , which have potential applications in various biological functions.

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-HMDCTGQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid](/img/structure/B3043795.png)

![5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B3043797.png)

![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)

![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)